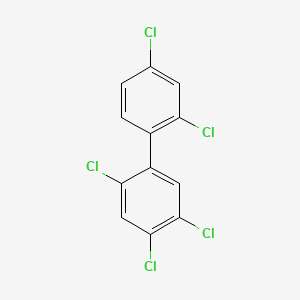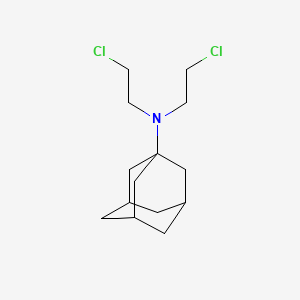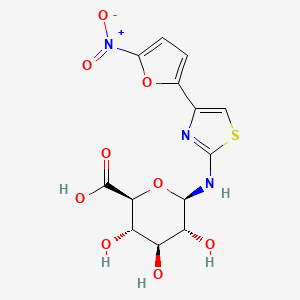
Fandofloxacino
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fandofloxacino is a synthetic fluoroquinolone antibacterial agent. It is known for its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial infections. The compound is particularly useful in treating infections of the respiratory tract, urinary tract, skin, and soft tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fandofloxacino involves several steps, starting with the reaction of tetrafluorobenzoic acid with aminopropanols. This reaction is carried out in the presence of a solvent and a base at elevated temperatures. The intermediate product is then cyclized and reacted with N-methylpiperazine to form the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Fandofloxacino undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound .
Scientific Research Applications
Fandofloxacino has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of fluoroquinolone synthesis and reactivity.
Biology: It is used in studies of bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Fandofloxacino is similar to other fluoroquinolone antibiotics, such as ofloxacin and levofloxacin. it has several unique features that set it apart:
Higher Potency: this compound has been shown to have higher potency against certain bacterial strains compared to ofloxacin and levofloxacin.
Broader Spectrum: this compound has a broader spectrum of activity, making it effective against a wider range of bacterial infections.
Improved Safety Profile: this compound has been shown to have a lower incidence of adverse effects compared to other fluoroquinolones
Comparison with Similar Compounds
- Ofloxacin
- Levofloxacin
- Ciprofloxacin
- Moxifloxacin
- Norfloxacin
Properties
CAS No. |
164150-85-0 |
|---|---|
Molecular Formula |
C20H19ClF2N4O3 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
6-fluoro-1-(5-fluoropyridin-2-yl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H18F2N4O3.ClH/c1-24-4-6-25(7-5-24)17-9-16-13(8-15(17)22)19(27)14(20(28)29)11-26(16)18-3-2-12(21)10-23-18;/h2-3,8-11H,4-7H2,1H3,(H,28,29);1H |
InChI Key |
UPCHGBDAUCFDMW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F.Cl |
Key on ui other cas no. |
164150-85-0 |
Synonyms |
1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride DW 116 DW-116 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















